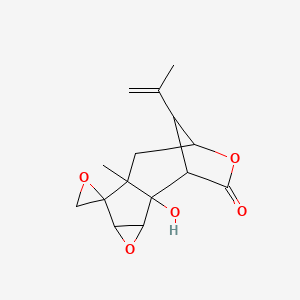
Coriamyrtin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Coriamyrtin, also known as this compound, is a useful research compound. Its molecular formula is C15H18O5 and its molecular weight is 278.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 337768. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis
Recent advancements in the total synthesis of coriamyrtin have highlighted its structural complexity and potential for further study. The compound features a highly functionalized cis-hydrindane skeleton, which has been synthesized using a desymmetrizing strategy involving a 1,3-cyclopentanedione moiety. This method employs an intramolecular aldol reaction to construct the bicyclic structure and facilitate the formation of the 1,3-diepoxide moiety . The ability to synthesize this compound opens avenues for exploring its biological properties in controlled settings.
Neurotoxic Properties
This compound is recognized for its neurotoxic effects, primarily through its action as a GABA_A receptor antagonist. This mechanism leads to convulsant activity, making it a subject of interest in studies related to seizure disorders and neuropharmacology. Notably, poisoning incidents involving this compound have been documented, with treatments often including administration of anticonvulsants like diazepam . Understanding the neurotoxic mechanisms of this compound can provide insights into similar compounds and their effects on the central nervous system.
Ethnobotanical Significance
In ethnobotanical contexts, this compound's presence in traditional medicinal plants raises questions about its historical uses and cultural significance. For instance, it has been associated with mad honey in New Zealand, where it contributes to the psychoactive properties of honey derived from the tutu plant (Coriaria arborea) . This connection emphasizes the need for comprehensive studies on how indigenous cultures utilize plants containing this compound and their implications for modern pharmacology.
Numerous studies have investigated the biological activity of this compound beyond its neurotoxic effects. Research indicates that it possesses inhibitory activities on mammalian central nervous system receptors . These findings suggest potential applications in drug development aimed at targeting specific neurological pathways or conditions.
Case Studies
- Case Study 1 : A study highlighted the synthesis and characterization of this compound derivatives to evaluate their effects on GABA_A receptors. The results indicated varying degrees of antagonistic activity, suggesting that modifications to the this compound structure could enhance or mitigate its neurotoxic effects.
- Case Study 2 : An ethnopharmacological survey documented traditional uses of plants containing this compound among indigenous populations in Argentina. The study aimed to correlate traditional knowledge with phytochemical data, providing a framework for future pharmacological investigations.
Summary Table of Applications
| Application | Details |
|---|---|
| Chemical Synthesis | Total synthesis via desymmetrizing strategies; potential for analog development |
| Neurotoxic Effects | GABA_A receptor antagonism; convulsant properties; relevance in seizure disorder research |
| Ethnobotanical Use | Historical significance in traditional medicine; associations with psychoactive substances |
| Biological Activity | Inhibitory effects on central nervous system receptors; implications for drug development |
Propriétés
Numéro CAS |
2571-86-0 |
|---|---|
Formule moléculaire |
C15H18O5 |
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
2-hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |
InChI |
InChI=1S/C15H18O5/c1-6(2)8-7-4-13(3)14(5-18-14)10-11(20-10)15(13,17)9(8)12(16)19-7/h7-11,17H,1,4-5H2,2-3H3 |
Clé InChI |
BWWDLKVKPVKBGJ-UHFFFAOYSA-N |
SMILES |
CC(=C)C1C2CC3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C |
SMILES canonique |
CC(=C)C1C2CC3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C |
Synonymes |
coriamyrtin coriamyrtine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















